PROTAC Linker 2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

PROTAC Linker 2 ist eine Komponente von Proteolyse-Targeting-Chimären (PROTACs), die heterobifunktionale Moleküle sind, die dazu bestimmt sind, den Abbau spezifischer Proteine auszulösen. PROTACs bestehen aus drei Teilen: einem Liganden, der an das Protein von Interesse bindet, einem Liganden, der eine E3-Ubiquitin-Ligase rekrutiert, und einem Linker, der diese beiden Liganden verbindet. Der Linker spielt eine entscheidende Rolle bei der Aufrechterhaltung des richtigen Abstands und der richtigen Orientierung zwischen den beiden Liganden, um die Bildung eines ternären Komplexes zu erleichtern, der zur Ubiquitinierung und anschließenden Degradation des Zielproteins führt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, darunter die Herstellung der einzelnen Liganden und deren anschließende Konjugation über den Linker. Häufige Synthesewege umfassen:

Amidierungsreaktion: Dies beinhaltet die Reaktion eines Amins mit einem Carbonsäurederivat, um eine Amidbindung zu bilden, die häufig verwendet wird, um den Linker mit den Liganden zu verbinden.

Click-Chemie: Diese Methode wird für die schnelle und effiziente Konjugation des Linkers mit den Liganden unter milden Bedingungen verwendet.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische Synthese unter Verwendung von automatisierten Synthesizern und Hochdurchsatz-Screening zur Optimierung der Reaktionsbedingungen. Die Verwendung von Durchflussreaktoren und anderen fortschrittlichen Technologien kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Wissenschaftliche Forschungsanwendungen

PROTAC Linker 2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird bei der Entwicklung und Synthese neuartiger PROTACs für den gezielten Proteinabbau eingesetzt.

Wirkmechanismus

This compound funktioniert, indem es die Bildung eines ternären Komplexes zwischen dem Protein von Interesse, dem PROTAC-Molekül und der E3-Ubiquitin-Ligase erleichtert. Diese proximitätsinduzierte Interaktion führt zur Ubiquitinierung des Zielproteins und markiert es für den Abbau durch das Proteasom. Der Linker stellt den optimalen Abstand und die optimale Orientierung zwischen den Liganden sicher und erhöht so die Effizienz des Abbauprozesses .

Wirkmechanismus

Target of Action

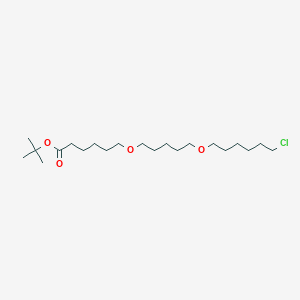

Boc-C5-O-C5-O-C6-Cl, also known as PROTAC Linker 2, is a heterobifunctional molecule that is part of the Proteolysis Targeting Chimeras (PROTACs) technology . The primary targets of Boc-C5-O-C5-O-C6-Cl are proteins of interest (POIs) and E3 ubiquitin ligases . The compound connects a specific tyrosine kinase inhibitor (TKI), which binds to the POI, to the E3 ubiquitin ligase .

Mode of Action

Boc-C5-O-C5-O-C6-Cl operates by forming a ternary complex with the POI and the E3 ubiquitin ligase . This is achieved by the compound binding to both the E3 ligase and the target protein . The formation of this ternary complex leads to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome .

Biochemical Pathways

The action of Boc-C5-O-C5-O-C6-Cl affects the ubiquitin-proteasome system (UPS), a crucial pathway in cellular protein degradation . By forming a ternary complex with the POI and the E3 ubiquitin ligase, Boc-C5-O-C5-O-C6-Cl induces the ubiquitination of the POI . This polyubiquitinated target protein is then recognized by the 26S proteasome, leading to its degradation .

Pharmacokinetics

The pharmacokinetic properties of Boc-C5-O-C5-O-C6-Cl, like other PROTACs, are complex and can be influenced by several factors. The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties can impact its bioavailability . .

Result of Action

The primary result of Boc-C5-O-C5-O-C6-Cl’s action is the degradation of the target protein . By inducing the ubiquitination and subsequent proteasomal degradation of the POI, Boc-C5-O-C5-O-C6-Cl effectively reduces the levels of the target protein in the cell . This can have various molecular and cellular effects, depending on the specific function of the degraded protein.

Biochemische Analyse

Biochemical Properties

The role of PROTAC Linker 2 in biochemical reactions is to connect the two ligands and facilitate the formation of a ternary complex with the target protein and the E3 ubiquitin ligase . The type, length, and linkage site of the linker can affect the structural rigidity, hydrophobicity, and solubility of the PROTAC, thereby influencing the formation of the ternary complex and the eventual degradation activity .

Cellular Effects

This compound, as part of a PROTAC molecule, can have profound effects on various types of cells and cellular processes. By facilitating the degradation of specific target proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves facilitating the formation of a ternary complex between the target protein and the E3 ubiquitin ligase . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The stability, degradation, and long-term effects on cellular function of PROTACs can be influenced by the properties of the linker .

Dosage Effects in Animal Models

The effects of PROTACs containing this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound, as part of a PROTAC, is involved in the ubiquitin-proteasome system, a metabolic pathway that controls protein degradation . It interacts with enzymes such as E1, E2, and E3 ubiquitin ligases .

Transport and Distribution

This compound influences how the PROTAC is transported and distributed within cells and tissues. The formation of the ternary complex can affect the localization or accumulation of the PROTAC.

Subcellular Localization

The subcellular localization of a PROTAC containing this compound can influence its activity or function . The formation of the ternary complex can direct the PROTAC to specific compartments or organelles within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC Linker 2 involves several steps, including the preparation of the individual ligands and their subsequent conjugation via the linker. Common synthetic routes include:

Amidation Reaction: This involves the reaction of an amine with a carboxylic acid derivative to form an amide bond, which is often used to connect the linker to the ligands.

Click Chemistry: This method is used for rapid and efficient conjugation of the linker to the ligands under mild conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated synthesizers and high-throughput screening to optimize reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Arten von Reaktionen

PROTAC Linker 2 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Linker kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren zur Erleichterung von Substitutionsreaktionen .

Hauptprodukte

Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu reduzierten Formen des Linkers führen kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

PROTAC Linker 1: Ein weiterer häufig verwendeter Linker in PROTACs, der sich in Länge und funktionellen Gruppen unterscheidet.

PEG-Linker: Polyethylenglykol-Linker werden oft aufgrund ihrer Flexibilität und Löslichkeit verwendet.

Alkyl-Linker: Diese Linker bieten Steifigkeit und können die Gesamtstabilität des PROTAC-Moleküls beeinflussen.

Einzigartigkeit

PROTAC Linker 2 ist aufgrund seiner spezifischen Länge und funktionellen Gruppen einzigartig, die für bestimmte Zielproteine und E3-Ligasen optimiert sind. Sein Design ermöglicht eine effiziente Bildung des ternären Komplexes und einen effektiven Abbau des Zielproteins, was es zu einem wertvollen Werkzeug in der Forschung zur gezielten Proteindegradation macht .

Eigenschaften

IUPAC Name |

tert-butyl 6-[5-(6-chlorohexoxy)pentoxy]hexanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41ClO4/c1-21(2,3)26-20(23)14-8-6-11-17-25-19-13-7-12-18-24-16-10-5-4-9-15-22/h4-19H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFCLXINSZPNKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCOCCCCCOCCCCCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2541682.png)

![13-chloro-5-(1,2-dimethylimidazol-4-yl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2541683.png)

![2-{1-[(2-Fluorophenyl)methyl]piperidin-3-yl}-1,3-benzoxazole](/img/structure/B2541688.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2541690.png)

![N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2541694.png)

![1-(2-METHOXYPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE](/img/structure/B2541695.png)

![ethyl 2-(butylsulfanyl)-7-methyl-5-(4-methylphenyl)-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2541696.png)

![N-{[1,1'-biphenyl]-2-yl}-2-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B2541698.png)

![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenoxy-N-phenylpropanamide](/img/structure/B2541701.png)